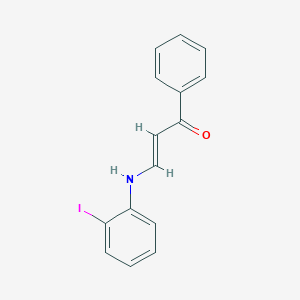
N'-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is an organic compound characterized by the presence of a dichlorophenyl group and a hydroxypropyl group attached to an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 3-chloropropanol.
Formation of Intermediate: The 2,3-dichloroaniline undergoes a reaction with 3-chloropropanol in the presence of a base such as sodium hydroxide to form an intermediate.
Amidation Reaction: The intermediate is then reacted with ethylenediamine under controlled conditions to form the final product, N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl-substituted ethanediamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2,3-DICHLOROPHENYL)-N-(2-HYDROXYPROPYL)ETHANEDIAMIDE
- N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYETHYL)ETHANEDIAMIDE
- N’-(2,4-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE
Uniqueness
N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE is unique due to:
- Specific Substitution Pattern : The 2,3-dichlorophenyl group provides distinct electronic and steric properties.
- Hydroxypropyl Group : The presence of the hydroxypropyl group allows for specific interactions with biological targets and enhances solubility.
This detailed article provides a comprehensive overview of N’-(2,3-DICHLOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N'-(2,3-dichlorophenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-7-3-1-4-8(9(7)13)15-11(18)10(17)14-5-2-6-16/h1,3-4,16H,2,5-6H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLBZLZQDLJISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B5096803.png)


![6,8-dichloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5096826.png)
![Methyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5096832.png)
![2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid](/img/structure/B5096841.png)


![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5096860.png)
![N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5096865.png)
![1,3-dimethoxy-2-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5096877.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5096881.png)
![2-[4-chloro-2-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5096888.png)
